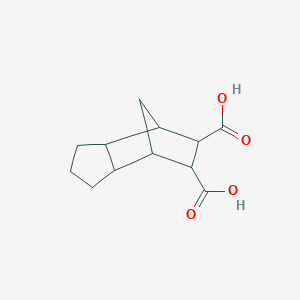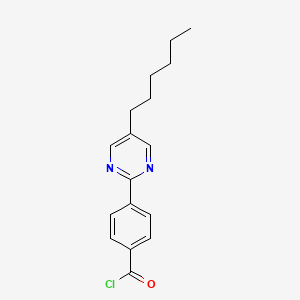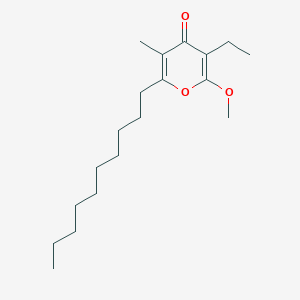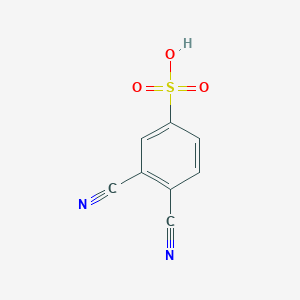![molecular formula C12H23NOS B14271709 N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide CAS No. 185612-17-3](/img/structure/B14271709.png)
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a butyl chain, which is further connected to a 2-methylprop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide typically involves the reaction of tert-butylthiol with a suitable butyl halide to form the tert-butylsulfanylbutyl intermediate. This intermediate is then reacted with 2-methylprop-2-enamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The butyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted butyl derivatives.
科学的研究の応用
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The amide moiety may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-[4-(Tert-butylsulfanyl)butyl]acetamide
- N-[4-(Tert-butylsulfanyl)butyl]formamide
- N-[4-(Tert-butylsulfanyl)butyl]benzamide
Uniqueness
N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide is unique due to the presence of the 2-methylprop-2-enamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
185612-17-3 |
|---|---|
分子式 |
C12H23NOS |
分子量 |
229.38 g/mol |
IUPAC名 |
N-(4-tert-butylsulfanylbutyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C12H23NOS/c1-10(2)11(14)13-8-6-7-9-15-12(3,4)5/h1,6-9H2,2-5H3,(H,13,14) |
InChIキー |
IAHMRFOVOUAVGX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCCCCSC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)


![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)


![Heptanenitrile, 7-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B14271704.png)




![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
